Cas no 922129-68-8 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic organic compound featuring a fused quinoline core modified with an ethyl-substituted oxo-tetrahydroquinoline scaffold and an adamantane carboxamide moiety. This structure imparts notable rigidity and lipophilicity, enhancing its potential for biological interactions. The adamantane group contributes to improved metabolic stability and membrane permeability, while the tetrahydroquinoline framework may facilitate binding to specific enzymatic or receptor targets. The compound's well-defined stereochemistry and modular design make it a promising candidate for medicinal chemistry applications, particularly in the development of central nervous system (CNS) therapeutics or protease inhibitors. Its synthetic versatility allows for further derivatization to optimize pharmacokinetic properties.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide structure
922129-68-8 structure
Product Name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
CAS No:922129-68-8
MF:C22H28N2O2
MW:352.469925880432
CID:6123566
PubChem ID:18571214
Update Time:2025-10-29

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
    • Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)adamantane-1-carboxamide
    • (3r,5r,7r)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
    • AKOS024633718
    • 922129-68-8
    • CCG-342106
    • F2266-0026
    • Inchi: 1S/C22H28N2O2/c1-2-24-19-5-4-18(10-17(19)3-6-20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,23,26)
    • InChI Key: ZRPPFXLQJYZBSB-UHFFFAOYSA-N
    • SMILES: C12(C(NC3C=CC4=C(C=3)CCC(=O)N4CC)=O)CC3CC(CC(C3)C1)C2

Computed Properties

  • Exact Mass: 352.215078140g/mol
  • Monoisotopic Mass: 352.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.237±0.06 g/cm3(Predicted)
  • Boiling Point: 630.0±55.0 °C(Predicted)
  • pka: 14.20±0.20(Predicted)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide Pricemore >>

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N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide Related Literature

Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Adamantane-1-Carboxamide: A Comprehensive Overview

The compound with CAS No. 922129-68-8, known as N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Adamantane-1-Carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which combines an adamantane moiety with a tetrahydroquinoline derivative. The integration of these two distinct structural elements creates a molecule with potential applications in drug discovery and development.

Recent studies have highlighted the importance of adamantane-containing compounds in the design of bioactive molecules. Adamantane, a diamondoid hydrocarbon, is known for its rigid structure and high stability. These properties make it an ideal scaffold for constructing molecules with enhanced pharmacokinetic profiles. In the case of N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Adamantane-1-Carboxamide, the adamantane moiety serves as a stable core that enhances the molecule's bioavailability and stability in vivo.

The tetrahydroquinoline component of this compound adds another layer of complexity to its structure. Tetrahydroquinoline derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. The presence of the ethyl group at position 1 and the oxo group at position 2 further modulates the electronic properties of this moiety, potentially enhancing its binding affinity to specific biological targets.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced synthetic techniques to construct this molecule efficiently. For instance, methodologies such as Suzuki coupling and Stille coupling have been utilized to assemble the complex structure of N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Adamantane-1-Carboxamide. These methods not only ensure high yields but also enable precise control over the stereochemistry of the product.

In terms of pharmacological activity, this compound has shown promising results in preliminary assays. Studies indicate that it exhibits potent inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, research has demonstrated its ability to inhibit histone deacetylases (HDACs), which are key players in epigenetic regulation. This suggests that N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Adamantane-1-Carboxamide could be a valuable lead compound for developing novel therapeutic agents.

Moreover, recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and its biological targets at an atomic level. Molecular docking studies have revealed that the adamantane moiety plays a crucial role in stabilizing the molecule's interaction with target proteins. This insight has paved the way for further optimization of the compound's structure to enhance its potency and selectivity.

The development of N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Adamantane-1-Carboxamide also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating expertise from organic chemistry, pharmacology, and computational biology, researchers have been able to design and synthesize molecules with unprecedented complexity and functionality.

In conclusion, N-(1-Ethyl-2-Oxo-1,2,3,Tetrahydroquinolin--Yl)Adamantane--Carboxamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure combines the stability of adamantane with the bioactivity of tetrahydroquinoline derivatives

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